2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated aromatic alcohol, which means it contains a fluorine atom attached to an aromatic ring and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Fluoro-1-(4-methoxyphenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers higher efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Fluoro-1-(4-methoxyphenyl)ethanone or 2-Fluoro-1-(4-methoxyphenyl)acetic acid.
Reduction: 2-Fluoro-1-(4-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
- 2-Fluoro-1-(4-methylphenyl)ethan-1-ol
- (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
Uniqueness
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-fluoro-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
UHGXYHMFGJAKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CF)O |
Origin of Product |
United States |
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